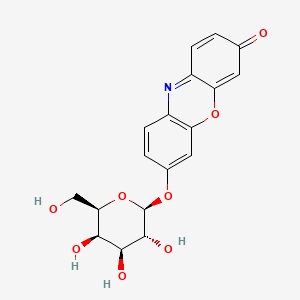

Resorufin beta-D-galactopyranoside

描述

Role as a Fluorogenic Substrate for Beta-Galactosidase

The principal application of Resorufin (B1680543) beta-D-galactopyranoside is as a fluorogenic substrate for the enzyme β-galactosidase. biosynth.comaatbio.comaatbio.comcaymanchem.commedchemexpress.comglpbio.comdcchemicals.comcreativebiomart.netbiomol.com β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In the case of Resorufin beta-D-galactopyranoside, the enzyme cleaves the β-glycosidic bond, releasing the galactose sugar and the fluorescent molecule, resorufin. biosynth.comcaymanchem.commedchemexpress.com

The released resorufin is a highly fluorescent compound, exhibiting a distinct red fluorescence. aatbio.commedchemexpress.com This property allows researchers to monitor the activity of β-galactosidase in real-time. The intensity of the fluorescence produced is directly proportional to the amount of resorufin released, which in turn corresponds to the level of β-galactosidase activity. caymanchem.comglpbio.comdcchemicals.combiomol.com This enzymatic reaction requires only a single hydrolysis step to achieve full fluorescence, making it a particularly sensitive method for enzyme measurement. bioscience.co.uk

The spectral properties of resorufin are well-characterized, with excitation and emission maxima typically around 570-573 nm and 580-585 nm, respectively. aatbio.comcaymanchem.comglpbio.comdcchemicals.combiomol.comthermofisher.com This allows for precise measurement using standard fluorescence detection equipment.

| Property | Value |

| Excitation Maximum (Ex) | 570-573 nm aatbio.comcaymanchem.comglpbio.comdcchemicals.combiomol.com |

| Emission Maximum (Em) | 580-585 nm aatbio.comcaymanchem.comglpbio.comdcchemicals.combiomol.comthermofisher.com |

Significance in Molecular Biology and Biochemistry Research

The ability to accurately measure β-galactosidase activity has profound implications in various areas of molecular biology and biochemistry. The lacZ gene, which codes for β-galactosidase, is a widely used reporter gene in studies of gene expression and regulation. By linking the lacZ gene to a promoter of interest, scientists can use the activity of β-galactosidase as an indicator of the promoter's activity. The use of this compound provides a sensitive and quantifiable method for these reporter gene assays. medchemexpress.com

This substrate is valuable in various assay formats, including ELISA, high-content screening, and flow cytometry. Its utility extends to the high-throughput screening of potential inhibitors of β-galactosidase. aatbio.comaatbio.com Furthermore, it can be used to quantify β-galactosidase activity within single cells, for instance in yeast, using flow cytometry. The compound's application as a molecular tool is central to many biochemical applications. moleculardepot.com

Structure

3D Structure

属性

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241747 | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95079-19-9 | |

| Record name | Resorufin galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis and Fluorescence Generation Mechanism

Interaction with Beta-Galactosidase

The enzymatic hydrolysis of Resorufin (B1680543) beta-D-galactopyranoside is initiated by its binding to the active site of β-galactosidase. This interaction is highly specific, as the enzyme recognizes the β-D-galactopyranoside moiety of the substrate. The active site of β-galactosidase from Escherichia coli, a well-studied model, features a "deep" binding site where the catalytic reaction occurs.

The binding process involves the recognition of the galactose unit of the substrate. Key amino acid residues within the enzyme's active site are crucial for this specific interaction. For the hydrolysis of galactosides, the enzymatic reaction mechanism involves two main steps: galactosylation and degalactosylation. In the initial step, a nucleophilic residue in the active site, specifically a glutamate (B1630785) residue (Glu537 in E. coli β-galactosidase), attacks the anomeric carbon of the galactose moiety. This leads to the formation of a covalent intermediate between the galactose and the enzyme, and the release of the aglycone, which in this case is the fluorescent molecule resorufin.

Another critical amino acid, a second glutamate residue (Glu461 in E. coli), acts as a general acid, protonating the glycosidic oxygen to facilitate the cleavage of the bond between galactose and resorufin. The enzyme's high specificity for the D-galactose configuration ensures that only substrates with the correct stereochemistry are efficiently hydrolyzed.

Production of Fluorescent Resorufin and D-Galactose

Upon the successful binding and catalytic action of β-galactosidase on Resorufin beta-D-galactopyranoside, the glycosidic bond is cleaved. This hydrolysis reaction yields two products: the fluorescent compound resorufin and the monosaccharide D-galactose. rsc.org

The reaction can be summarized as follows:

This compound + H₂O --(β-Galactosidase)--> Resorufin + D-Galactose

Initially, this compound is a non-fluorescent, orange-yellow compound. aatbio.comsigmaaldrich.com The enzymatic cleavage releases resorufin, which is a highly fluorescent molecule with a distinct pink color in solution. medchemexpress.com This generation of a fluorescent product from a non-fluorescent precursor is the basis of its use in enzyme assays. The other product, D-galactose, is a simple sugar that does not interfere with the fluorescence detection of resorufin.

Spectral Characteristics and Fluorescence Detection Principles

The utility of this compound as a substrate lies in the distinct and measurable spectral properties of its hydrolysis product, resorufin.

Excitation and Emission Properties of Resorufin

Resorufin exhibits strong absorption and emission in the visible range of the electromagnetic spectrum, which is advantageous for fluorescence-based assays as it minimizes interference from the autofluorescence of biological samples. The absorption and fluorescence of resorufin are pH-dependent. sigmaaldrich.com In neutral to alkaline conditions (pH above 7), where most enzyme assays are performed, resorufin exists in its anionic form, which is highly fluorescent. bioone.org

The excitation maximum of resorufin is typically around 571-573 nm, and its emission maximum is around 584-587 nm. bioone.orgaatbio.combiosynth.com This gives the molecule a significant Stokes shift, which is the difference between the excitation and emission wavelengths, further enhancing the sensitivity of its detection.

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum | 571 | aatbio.com |

| Emission Maximum | 584 | aatbio.com |

The molar extinction coefficient of resorufin, a measure of how strongly it absorbs light at a particular wavelength, is approximately 65,000 cm⁻¹M⁻¹ in methanol. aatbio.com The fluorescence quantum yield, which describes the efficiency of the fluorescence process, is high, with a value of around 0.75 in water. aatbio.com

Quantitative Measurement of Enzyme Activity

The rate of formation of the fluorescent product, resorufin, is directly proportional to the activity of the β-galactosidase enzyme under saturating substrate conditions. This principle allows for the quantitative measurement of enzyme activity.

By monitoring the increase in fluorescence intensity over time at the emission wavelength of resorufin (around 585 nm) while exciting at its excitation wavelength (around 572 nm), a reaction progress curve can be generated. The initial rate of the reaction (V₀) is determined from the linear portion of this curve. This rate is then used to calculate the enzyme activity, often expressed in units such as micromoles of product formed per minute per milligram of enzyme (µmol/min/mg).

The relationship between the fluorescence intensity and the concentration of resorufin is linear over a certain range, which can be established by creating a standard curve using known concentrations of pure resorufin. This standard curve allows for the conversion of the measured fluorescence units into the molar amount of resorufin produced, enabling a precise quantification of the enzyme's catalytic efficiency.

Advanced Methodologies and Assay Development Utilizing Resorufin Beta D Galactopyranoside

Development of Enzyme Activity Assays

The development of enzyme activity assays using Resorufin (B1680543) beta-D-galactopyranoside has been a significant area of research. This substrate is hydrolyzed by β-galactosidase to produce resorufin, a red fluorescent compound. medchemexpress.com This reaction forms the basis for quantifying β-galactosidase activity in diverse biological samples, from bacterial cultures to mammalian cells. medchemexpress.com

Continuous Measurement Approaches

A key advantage of Resorufin beta-D-galactopyranoside is its suitability for the continuous measurement of enzyme activity. abcam.com Unlike some other fluorogenic substrates that require a two-step process to achieve maximum fluorescence, this compound needs only a single hydrolysis step. anaspec.comthermofisher.com This simplifies the assay procedure and allows for real-time monitoring of the enzymatic reaction. mdpi.com The resulting fluorescent product, resorufin, has a relatively low pKa of approximately 6.0, which enables continuous measurement of enzyme activity at physiological pH. thermofisher.com This is a distinct advantage over substrates that require a pH adjustment to achieve optimal fluorescence, as it allows for the study of enzyme kinetics under more biologically relevant conditions. thermofisher.comresearchgate.net

The fluorescence of resorufin can be continuously monitored to track the kinetics of the enzymatic reaction. mdpi.com The excitation and emission maxima of resorufin are approximately 570-573 nm and 580-585 nm, respectively. abcam.comcaymanchem.comthermofisher.com

Enhancements in Assay Sensitivity and Specificity

Assays utilizing this compound are known for their high sensitivity. abcam.commdpi.com This is largely due to the properties of the fluorescent product, resorufin. The single-step hydrolysis reaction contributes to its utility in sensitive enzyme measurements. anaspec.com The long-wavelength emission of resorufin at around 585 nm helps to minimize interference from autofluorescence often encountered with biological samples when using substrates that emit at shorter wavelengths. researchgate.net

To further enhance specificity and minimize background noise, careful optimization of assay conditions is crucial. This includes factors such as substrate concentration, enzyme concentration, buffer composition, and incubation time. For instance, using a substrate concentration around the Michaelis constant (Km) value can help maintain the sensitivity of the enzyme assay. researchgate.net

Comparative Analysis with Alternative Fluorogenic Substrates

This compound offers several advantages over other fluorogenic substrates for β-galactosidase. A notable comparison is with fluorescein (B123965) di-β-D-galactopyranoside (FDG). FDG requires a two-step hydrolysis to generate maximum fluorescence, whereas this compound requires only a single step. anaspec.comthermofisher.com This makes assays with the latter more direct.

Another common substrate is 4-methylumbelliferyl-β-D-galactopyranoside (MUG). While widely used, the fluorescent product of MUG, 4-methylumbelliferone (B1674119), has a higher pKa than resorufin. nih.gov This can necessitate the addition of a stop solution to raise the pH for optimal fluorescence detection, precluding continuous measurement under physiological conditions. researchgate.net In contrast, the lower pKa of resorufin allows for continuous assays without this additional step. thermofisher.comresearchgate.net

Furthermore, the red fluorescence of resorufin provides a distinct spectral separation from the blue or green fluorescence of other common fluorophores like 4-methylumbelliferone and fluorescein. rsc.org This is particularly advantageous in multiplexed assays where the activities of multiple enzymes are measured simultaneously. rsc.org

Table 1: Comparison of Fluorogenic Substrates for β-Galactosidase

| Feature | This compound | Fluorescein di-β-D-galactopyranoside (FDG) | 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) |

| Reaction Steps for Max Fluorescence | Single anaspec.comthermofisher.com | Two anaspec.comthermofisher.com | Single |

| Product pKa | ~6.0 thermofisher.com | - | Higher than resorufin nih.gov |

| Continuous Measurement at Physiological pH | Yes thermofisher.com | No | No (often requires stop solution) researchgate.net |

| Product Fluorescence | Red medchemexpress.com | Green | Blue |

| Excitation/Emission Maxima (nm) | ~573 / ~585 abcam.com | - | - |

High-Throughput Screening (HTS) Applications

The favorable characteristics of this compound, particularly its suitability for continuous and sensitive assays, make it an excellent tool for high-throughput screening (HTS). abcam.com HTS involves the rapid testing of large numbers of compounds to identify those that modulate the activity of a biological target, such as an enzyme.

Miniaturization of Assays for High-Throughput Platforms

Assays using this compound can be readily miniaturized for use in microplate formats, such as 96-well or even 1536-well plates. researchgate.netnih.gov This allows for the simultaneous screening of thousands of compounds in a cost-effective and time-efficient manner. The simple "mix-and-read" format of the assay, where the substrate is added to the enzyme and the fluorescence is measured directly, is highly amenable to automation using robotic liquid handling systems. thermofisher.com

The development of microfluidic systems has further advanced the miniaturization of these assays. aatbio.com These "lab-on-a-chip" devices allow for enzyme kinetic studies to be performed in continuous-flow systems, requiring very small volumes of reagents. aatbio.com

Screening for Enzyme Modulators and Potential Therapeutic Agents

A primary application of HTS assays with this compound is the discovery of modulators of β-galactosidase activity. These modulators can be inhibitors or activators of the enzyme. For example, these assays can be used to screen for competitive inhibitors. nih.gov

Furthermore, this substrate has been instrumental in the search for pharmacological chaperones, which are small molecules that can stabilize mutant forms of an enzyme and restore their proper function. In the context of lysosomal storage disorders like GM1 gangliosidosis, which is caused by a deficiency in β-galactosidase, HTS assays have been used to identify compounds that can enhance the activity of the deficient enzyme. nih.gov The ability to detect subtle changes in enzyme activity with high sensitivity is critical for identifying promising lead compounds for drug development. nih.gov

Single-Molecule Enzyme Assays

The study of enzymes at the single-molecule level has revealed complexities in their catalytic behavior that are obscured in traditional bulk assays. This compound has been instrumental in these investigations, allowing researchers to observe the activity of individual enzyme molecules in real-time.

By isolating single enzyme molecules, researchers have observed that catalytic rates can fluctuate over time, a phenomenon known as dynamic heterogeneity. pku.edu.cn Furthermore, within a population of seemingly identical enzymes, individual molecules can exhibit different and long-lived catalytic rates, a concept referred to as static heterogeneity. nih.govnih.gov

In these experiments, a single β-galactosidase molecule is typically immobilized or confined within a small volume and incubated with this compound. pku.edu.cnnih.gov The enzyme hydrolyzes the non-fluorescent substrate into the fluorescent product, resorufin. nih.gov The detection of individual fluorescent product molecules as they are generated allows for the real-time tracking of the enzyme's catalytic cycles. pku.edu.cn These studies have shown that despite this heterogeneity, the classic Michaelis-Menten model, originally derived from bulk measurements, can still be applicable when considering the averaged behavior of a large number of fluctuating enzymes. pku.edu.cn The ability to observe these stochastic events provides a deeper understanding of enzyme mechanisms, including inhibitor binding and release at the single-molecule level. nih.gov

| Feature | Description | Reference |

| Phenomenon Observed | Static and dynamic heterogeneity in enzyme catalytic rates. | pku.edu.cnnih.govnih.gov |

| Methodology | Confinement of a single β-galactosidase molecule with this compound substrate. | nih.gov |

| Detection Principle | Real-time detection of fluorescent resorufin product from single catalytic turnovers. | pku.edu.cn |

| Key Finding | Individual enzyme molecules exhibit fluctuating and distinct activity levels, hidden in ensemble measurements. | pku.edu.cnnih.gov |

Microfluidic systems offer precise control over minute fluid volumes, making them ideal platforms for single-molecule enzyme analysis. nih.gov Technologies such as femtoliter-sized chamber arrays and droplet-based microfluidics are used to isolate individual enzyme molecules with the this compound substrate. rsc.orgresearchgate.net

Femtoliter arrays, which can contain thousands of tiny wells, allow for the high-throughput analysis of single enzyme molecules. nih.govnih.gov A dilute solution of β-galactosidase is introduced into the array, such that each well contains at most one enzyme molecule. nih.govrsc.org The addition of this compound initiates the reaction, and the fluorescence generated in each chamber is monitored over time. nih.govnih.gov This approach enables the simultaneous collection of kinetic data from a large population of individual enzymes, providing robust statistics on their behavior. nih.gov Droplet-based microfluidics similarly encapsulate single enzymes in picoliter to femtoliter volume droplets, which serve as independent microreactors for studying enzyme kinetics with high temporal resolution. researchgate.net These systems allow for the rapid mixing of enzyme and substrate, enabling the study of fast kinetic processes. nih.govresearchgate.net

Integration with Advanced Detection Platforms

The fluorescent signal generated from the enzymatic cleavage of this compound can be measured by various highly sensitive detection platforms, pushing the limits of detection to unprecedented levels.

Capillary Electrophoresis (CE) is a powerful separation technique that, when coupled with Laser-Induced Fluorescence (LIF) detection, becomes one of the most sensitive analytical tools available. nih.gov In a typical assay, β-galactosidase is incubated with this compound. nih.gov A minuscule volume of the reaction mixture, as small as 160 picoliters, is then injected into the capillary. nih.gov The fluorescent product, resorufin, is separated from the substrate and other components by electrophoresis and detected as it passes through a laser beam. nih.govnih.gov This method is capable of detecting β-galactosidase at concentrations as low as 1.5 x 10⁻¹⁵ M, which corresponds to detecting approximately 900 enzyme molecules in a 1 microliter sample. nih.gov

| Parameter | Value | Reference |

| Technique | Capillary Electrophoresis Laser-Induced Fluorescence (CE-LIF) | nih.govnih.gov |

| Substrate | This compound | nih.gov |

| Analyte | β-galactosidase | nih.gov |

| Sample Volume | 160 pL | nih.gov |

| Limit of Detection | 1.5 x 10⁻¹⁵ M | nih.gov |

| Molecules Detected | ~900 in 1 µL | nih.gov |

Microchip devices integrate the entire process of an enzyme assay onto a small, planar glass chip with etched microchannels. acs.org These devices offer significant advantages, including reduced reagent consumption, faster analysis times, and automation. In a study using a microchip, precise concentrations of β-galactosidase and this compound were mixed using electrokinetic flow. acs.org The reaction kinetics were monitored by measuring the fluorescence of the resorufin product with LIF detection. acs.org This on-chip assay allowed for the determination of Michaelis-Menten constants and inhibitor constants that were comparable to conventional methods. acs.org Notably, an assay that took 20 minutes on the microchip required only 120 picograms of enzyme and 7.5 nanograms of substrate, a reduction of four orders of magnitude in reagent consumption compared to standard assays. acs.org

Single Molecule Array (Simoa) technology is an ultra-sensitive immunoassay platform that enables the detection of biomarkers at the single-molecule level. quanterix.comraybiotech.com This "digital ELISA" approach often utilizes a sandwich antibody complex formed on microscopic beads. quanterix.com These beads capture the target protein, which is then labeled with an enzyme reporter, such as β-galactosidase. quanterix.comnih.gov

The beads are then loaded into an array of femtoliter-sized wells, with each well small enough to hold only one bead. raybiotech.com The array is sealed in the presence of a fluorogenic substrate like this compound. quanterix.comnih.gov If a bead carries an enzyme-labeled immunocomplex, the enzyme will convert the substrate into fluorescent product molecules that are confined within the tiny volume of the well, leading to a high local concentration of the fluorescent signal. quanterix.com By imaging the array, wells containing a single enzyme molecule appear as "on," while empty wells remain "off." quanterix.com This digital readout—counting the "on" wells—allows for the absolute quantification of the target protein with attomolar to femtomolar sensitivity. raybiotech.comquanterix.com

Bioelectroanalytical Detection Systems

Bioelectroanalytical systems offer a sensitive and quantifiable method for detecting β-galactosidase activity. These systems often utilize a substrate that, when acted upon by the enzyme, produces an electroactive species that can be measured.

One such substrate is p-aminophenyl-beta-D-galactopyranoside (PAPG). researchgate.net When cleaved by β-galactosidase, PAPG releases p-aminophenol (PAP), a compound that can be detected electrochemically. This principle has been applied in the development of amperometric enzyme biosensors for the determination of fecal coliforms in water quality control, as these bacteria express β-galactosidase. researchgate.net

Research has also demonstrated the use of this electrochemical detection technique to measure sublethal stress in Escherichia coli. researchgate.net Furthermore, a modified yeast two-hybrid bioassay has been developed based on the electrochemical monitoring of β-galactosidase reporter gene activity using PAPG as the substrate. researchgate.net This allows for the sensitive detection of protein-protein interactions. researchgate.net To enhance the sensitivity of whole-cell biosensors, co-expression of lactose (B1674315) permease (LacY) with β-galactosidase (LacZ) has been shown to dramatically improve the electrochemical sensing of LacZ activity. nih.gov The permease facilitates the transport of the substrate into the cell, leading to a more than fourfold improvement in signal. nih.gov

Table 1: Key Features of Bioelectroanalytical Detection Systems

| Feature | Description | Reference |

|---|---|---|

| Principle | Enzymatic conversion of a substrate to an electroactive product. | researchgate.net |

| Substrate Example | p-aminophenyl-beta-D-galactopyranoside (PAPG). | researchgate.net |

| Detectable Product | p-aminophenol (PAP). | researchgate.netnih.gov |

| Applications | Water quality control, bacterial stress measurement, protein-protein interaction assays. | researchgate.net |

| Enhancement Strategy | Co-expression of lactose permease (LacY) to increase substrate uptake. | nih.gov |

Flow Cytometry for Cellular Enzyme Activity Quantitation

Flow cytometry, a powerful technique for analyzing individual cells, can be coupled with fluorogenic substrates like this compound to quantify enzyme activity at the single-cell level. abcam.com This substrate is cell-permeant and upon cleavage by intracellular β-galactosidase, the fluorescent product resorufin is retained within the cell, allowing for its detection by the flow cytometer.

This methodology has been successfully used to quantitate β-galactosidase activity in single yeast cells. abcam.com It is also suitable for high-content screening systems. abcam.com Another fluorogenic substrate, fluorescein-di-beta-D-galactopyranoside (FDG), has also been employed for detecting β-galactosidase activity in various cell types, including gram-negative bacteria and animal cells, using flow cytometry. nih.gov However, for yeast cells, permeabilization is required for FDG to enter. nih.gov

More advanced applications include the use of far-red fluorescent probes like DDAO-Galactoside (DDAOG) for identifying and enriching senescent cells, which exhibit elevated β-galactosidase activity. nih.gov This approach allows for multi-parameter analysis, combining the detection of β-galactosidase activity with other cellular markers, such as autofluorescence from lipofuscin, a hallmark of senescence. nih.gov

Table 2: Fluorogenic Substrates for Flow Cytometry

| Substrate | Target Enzyme | Cell Type(s) | Key Feature | Reference |

|---|---|---|---|---|

| This compound | β-galactosidase | Yeast, various | Single-step hydrolysis for sensitive detection. | abcam.com |

| Fluorescein-di-beta-D-galactopyranoside (FDG) | β-galactosidase | Gram-negative bacteria, animal cells | Proportional fluorescence to enzymatic activity. | nih.gov |

| DDAO-Galactoside (DDAOG) | Senescence-associated β-galactosidase | Tumor cells | Far-red fluorescence allows for multi-parameter analysis. | nih.gov |

Microdroplet-Based Kinetic Analysis with Stroboscopic Epifluorescence Imaging

Microdroplet-based microfluidics provides a high-throughput platform for kinetic analysis of enzymatic reactions at the single-cell or single-molecule level. In this approach, individual cells or enzymes are encapsulated in picoliter-volume droplets along with the substrate. The enzymatic reaction proceeds within each droplet, and the resulting fluorescence is detected.

A hybrid microfluidic-micro-optical system has been developed for screening E. coli β-galactosidase activity in 100 picoliter droplets. nih.gov This system utilizes a high-speed camera and a microlens array to parallelize the fluorescence measurement over 100 channels, achieving a throughput of approximately 115,000 droplets per second. nih.gov The fluorogenic substrate used in this system is Fluorescein Di-β-D-Galactopyranoside (FDG). nih.gov

This technology has significant potential for ultra-high-throughput screening applications in directed evolution of enzymes and strain selection. mdpi.com The ability to perform quantitative cell-based enzyme assays in microdroplets opens up new avenues for understanding enzyme kinetics and cellular heterogeneity.

Table 3: Research Findings in Microdroplet-Based Kinetic Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Throughput | ~115,000 droplets per second | nih.gov |

| Droplet Volume | 100 picoliters | nih.gov |

| Detection Method | Parallelized fluorescent detection with high-speed camera and microlens array | nih.gov |

| Substrate | Fluorescein Di-β-D-Galactopyranoside (FDG) | nih.gov |

| Application | Screening of enzymatic activity at the single-cell level | nih.gov |

Applications in Biological Systems and Disease Research

Cellular Metabolism and Gene Expression Studies

The ability to quantify β-galactosidase activity makes Resorufin (B1680543) beta-D-galactopyranoside a valuable tool for investigating fundamental cellular processes.

Resorufin beta-D-galactopyranoside serves as a key reagent for measuring β-galactosidase activity within cells. The mechanism is straightforward: the substrate is introduced to the biological sample, and if β-galactosidase is present and active, it hydrolyzes the galactoside bond. caymanchem.com This single-step hydrolysis reaction releases the fluorescent moiety, resorufin. eurogentec.com The resulting fluorescence intensity is directly proportional to the enzymatic activity, allowing for precise quantification. biomol.com This method is particularly advantageous for sensitive enzyme measurements in applications like ELISAs and high-throughput screening because it is less susceptible to interference from autofluorescent compounds, thereby reducing the rate of false positives. adipogen.com

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95079-19-9 |

| Molecular Formula | C₁₈H₁₇NO₈ |

| Molecular Weight | 375.3 g/mol |

| Excitation Maximum | ~570 nm |

| Emission Maximum | ~585 nm |

Data sourced from references caymanchem.combiomol.comsigmaaldrich.com.

The lac operon in Escherichia coli is a classic model system for studying gene regulation. omic.ly The operon includes the gene lacZ, which encodes the enzyme β-galactosidase. nih.gov This enzyme has two primary functions in the bacterium: it cleaves lactose (B1674315) into glucose and galactose, and it catalyzes the formation of allolactose, the actual inducer that binds to the lac repressor to initiate transcription of the operon. nih.govnih.gov

Researchers utilize this compound to study the expression dynamics of the lac operon. By adding the substrate to E. coli cultures, the activity of the expressed β-galactosidase can be measured. The intensity of the resulting fluorescence serves as a direct reporter for the transcriptional activity of the lacZ gene. medchemexpress.com This allows for quantitative analysis of how different conditions, such as the presence or absence of lactose and glucose, regulate gene expression within this well-defined system. omic.lynih.gov

Cellular Senescence Detection and Imaging

Cellular senescence is a state of irreversible cell-cycle arrest that is implicated in aging and various diseases. nih.govnih.gov One of the most widely recognized biomarkers for senescent cells is increased β-galactosidase activity. aatbio.comthermofisher.com

Senescent cells exhibit a significant increase in the activity of a lysosomal β-galactosidase, termed Senescence-Associated β-Galactosidase (SA-β-Gal). thermofisher.comnih.gov This increased activity is due to the overexpression of the GLB1 gene. nih.gov A key feature that distinguishes SA-β-Gal activity in senescent cells is that it is detectable at a suboptimal pH of 6.0, whereas normal lysosomal β-galactosidase functions optimally at a more acidic pH of 4.0. aatbio.comnih.gov This pH difference allows for the specific detection of senescent cells. The detection of SA-β-Gal is considered a "gold standard" method for identifying senescent cells in both cell cultures and tissue samples. thermofisher.com

Fluorogenic substrates like this compound are well-suited for visualizing senescent cells in real-time. Unlike the traditional chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), which produces a blue precipitate and requires cell fixation, fluorogenic probes can be used in living cells. thermofisher.comnih.gov This enables the use of advanced imaging techniques such as fluorescence microscopy and flow cytometry to identify and quantify senescent cells within a population. aatbio.com The ability to perform analysis on live cells is a significant advantage over methods that require fixation, which can alter cellular structures and prevent further functional analysis. thermofisher.com

Table 2: Comparison of Common Substrates for SA-β-Gal Detection

| Substrate | Detection Method | Cell State | Key Features |

|---|---|---|---|

| X-Gal | Colorimetric | Fixed | "Gold standard" method; produces a blue precipitate; not suitable for live cells or flow cytometry. thermofisher.comnih.gov |

| C₁₂FDG | Fluorescent (Green) | Live | Allows for flow cytometry; can leak from cells; spectral overlap with cellular autofluorescence. thermofisher.comthermofisher.comnih.gov |

| This compound | Fluorescent (Red) | Live | Single-step hydrolysis; good for high-throughput screening; red emission avoids some autofluorescence issues. eurogentec.com |

Data sourced from references eurogentec.comthermofisher.comthermofisher.comnih.gov.

To improve the specificity and reliability of senescence detection, researchers are developing advanced probes that can detect multiple biomarkers simultaneously. One innovative approach involves a self-assembling nanophotosensitizer that incorporates a β-galactose unit. nih.gov These nanoparticles remain in a "quenched" state, showing no fluorescence. However, in the presence of the high SA-β-Gal activity within senescent cells, the galactose unit is cleaved, causing the nanoparticles to disassemble and release a photoactive agent, thereby "lighting up" the senescent cells. This system allows for both selective detection and potential therapeutic elimination of these cells. nih.gov

Another strategy for multi-biomarker detection combines a far-red fluorescent probe for SA-β-Gal with the detection of cellular autofluorescence. nih.gov Senescent cells often accumulate lipofuscin, which is naturally autofluorescent in the green spectrum. By using a far-red substrate for SA-β-Gal, researchers can use flow cytometry to simultaneously detect both the enzymatic activity (far-red fluorescence) and the lipofuscin accumulation (green fluorescence), creating a more robust, dual-parameter assay for identifying senescent cells. nih.gov Furthermore, probes containing tellurophene (B1218086) have been developed for mass cytometry, a technique that allows for the quantification of over 80 parameters at a single-cell level, enabling deep profiling of senescent cell populations alongside many other protein biomarkers. nih.gov

Bacterial Detection and Diagnostics

The presence of β-galactosidase in certain bacteria allows for the use of this compound as a sensitive substrate for their detection and quantification.

The enzymatic hydrolysis of this compound by bacterial β-galactosidase provides a direct correlation between the intensity of the fluorescent signal and the number of viable bacteria present in a sample. This principle is utilized for the general enumeration of bacteria that express this enzyme. Assays employing this substrate are particularly useful for high-throughput screening applications. aatbio.com The single-step hydrolysis required to produce the fluorescent signal makes it an efficient method for sensitive measurements of enzyme activity, which can be adapted for bacterial quantification. eurogentec.com

While the foundational principle is well-established, specific studies detailing broad-spectrum bacterial enumeration using this compound are not as prevalent as those focusing on specific pathogens. However, the underlying enzymatic reaction provides a robust framework for developing such enumeration assays.

Escherichia coli is a well-studied bacterium that possesses β-galactosidase activity, making it a prime target for detection using this compound. Research has demonstrated the use of resorufin-based probes for the rapid and sensitive screening of pathogenic bacteria, including E. coli, in clinical samples. nih.gov For instance, a dual-caged fluorogenic probe based on a resorufin analog was developed to detect β-lactamase-expressing bacteria, which includes many strains of E. coli. nih.gov This method allows for the detection of as few as 1,000 colony-forming units per milliliter in urine samples within two hours. nih.gov

While the principle of β-galactosidase detection is applicable to other bacteria like Enterococcus faecalis and Pseudomonas aeruginosa, which can also possess this enzyme, specific research detailing the use of this compound for their direct detection is less documented in the provided search results. The detection of these pathogens often relies on other specific enzymes or molecular methods. nih.gov

The fluorogenic nature of the reaction between this compound and β-galactosidase makes it highly suitable for integration into biosensor platforms for rapid bacterial detection. nih.govnih.govresearchgate.net These biosensors typically immobilize the substrate, and the presence of bacteria containing β-galactosidase triggers a fluorescent signal that can be detected by the sensor's transducer. nih.gov This approach offers advantages in terms of speed, sensitivity, and the potential for miniaturization for point-of-care testing. nih.gov

Different types of biosensors, including electrochemical, optical, and piezoelectric systems, can be adapted to utilize this fluorogenic substrate. nih.govnih.gov For example, microfluidic devices, often referred to as "lab-on-a-chip" systems, can incorporate this assay for automated and high-throughput analysis of bacterial contamination. aatbio.comnih.gov

The application of this compound and its derivatives extends to the detection of bacterial contamination in various environmental and clinical matrices. A notable example is the development of a low-cost chromogenic substrate, Resorufin β-D-glucuronide, for the detection of E. coli in drinking water. bris.ac.uk This method provides a distinct color change, allowing for simple visual detection of bacterial contamination. bris.ac.uk The high sensitivity of the resorufin-based reporter means that very small amounts of the substrate are needed, making it a cost-effective solution for water quality monitoring in low-income settings. bris.ac.uk

In clinical diagnostics, a dual-caged resorufin probe has been successfully used for the rapid screening of β-lactamase-expressing pathogenic bacteria in urine samples. nih.gov This highlights the potential of resorufin-based assays in providing timely information for the management of infections. nih.gov The red-shifted fluorescence of resorufin is also advantageous as it minimizes interference from autofluorescence often present in biological samples. adipogen.com

Table 1: Application of Resorufin-based compounds in Bacterial Detection

| Application Area | Target Bacterium | Sample Type | Detection Method | Reference |

|---|---|---|---|---|

| Environmental | Escherichia coli | Drinking Water | Chromogenic | bris.ac.uk |

Lysosomal Enzyme Activity and Lysosomal Storage Disorders Research

The quantification of lysosomal enzyme activity is crucial for the diagnosis and research of lysosomal storage disorders, a group of inherited metabolic diseases. nih.govrsc.orgnih.gov

A deficiency in the lysosomal enzyme acid β-galactosidase is the underlying cause of GM1 gangliosidosis, a severe neurodegenerative lysosomal storage disorder. nih.gov Therefore, assays that can accurately quantify the activity of this enzyme are essential for diagnosis and for evaluating the efficacy of potential therapies. nih.gov

This compound serves as a substrate for β-galactosidase, and its hydrolysis to the fluorescent resorufin can be used to measure enzyme activity in patient-derived cells, such as fibroblasts. medchemexpress.comnih.gov Highly sensitive microassay methods have been developed to isolate and measure the residual acid β-galactosidase activity in fibroblasts from patients with GM1 gangliosidosis. nih.gov These assays, which can be performed in microplate format, offer a significant increase in sensitivity compared to conventional methods. nih.gov While not always explicitly stated, the principles of these highly sensitive fluorometric assays are compatible with the use of substrates like this compound.

The use of fluorogenic substrates is a cornerstone of enzymatic screening for many lysosomal storage diseases. nih.gov The fluorescence generated from the enzymatic cleavage of the substrate allows for the quantification of enzyme activity, which is then compared to normal levels to diagnose a deficiency. nih.gov

Table 2: Properties of this compound for Enzyme Assays

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (Resorufin) | ~571-573 nm | eurogentec.comfishersci.ca |

| Emission Maximum (Resorufin) | ~585 nm | eurogentec.comfishersci.ca |

Mentioned Compounds

Applications in GLB1-Related Disorders and Krabbe Disease Models

GLB1-related disorders are a group of inherited lysosomal storage diseases caused by a deficiency of the enzyme β-galactosidase. myriad.com This deficiency leads to the accumulation of specific substances within cells, particularly in the brain, causing a range of severe symptoms. myriad.com The two main GLB1-related disorders are GM1 gangliosidosis and Mucopolysaccharidosis type IVB (MPS IVB). e-kjgm.org

GM1 gangliosidosis is a progressive neurodegenerative condition resulting from the buildup of GM1 gangliosides. myriad.com Krabbe disease is another severe, inherited neurological condition, but it is caused by a deficiency of a different enzyme, galactocerebrosidase (GALC). nih.gov Although distinct, both involve the broader family of galactosidases and the metabolism of galactose-containing lipids.

The diagnosis of GLB1-related disorders often involves measuring the activity of the β-galactosidase enzyme in patient samples, such as peripheral blood leukocytes or fibroblasts. nih.gov this compound can be utilized in laboratory assays to determine the level of enzyme activity. In these assays, the substrate is added to the patient's cells; a reduced level of fluorescence compared to healthy cells indicates a deficiency in β-galactosidase activity, supporting a diagnosis.

In research settings, particularly in the study of animal models of these diseases, like the twitcher mouse model for Krabbe disease, this fluorogenic substrate is crucial. nih.gov It allows researchers to assess the baseline enzyme activity and to evaluate the effectiveness of potential therapies aimed at restoring or increasing enzyme function.

Monitoring Therapeutic Strategies (e.g., Small-Molecule Chaperones for Beta-Galactosidase)

One promising therapeutic avenue for certain genetic disorders is the use of small-molecule chaperones. These are compounds designed to assist in the proper folding of mutated enzymes, thereby increasing their stability and activity. For GLB1-related disorders, research is ongoing to identify and develop effective pharmacological chaperones for β-galactosidase. mdpi.com

This compound plays a critical role in this area of research. It provides a straightforward and sensitive method to screen for and validate the efficacy of potential chaperone molecules. In a typical experiment, cells with a known β-galactosidase mutation are treated with a candidate chaperone compound. The cells are then lysed, and the β-galactosidase activity is measured using the fluorogenic substrate. An increase in fluorescence following treatment with the chaperone, compared to untreated cells, indicates that the chaperone is successfully restoring the enzyme's function. This allows for the rapid testing of many potential drug candidates. mdpi.com

Drug Discovery and Development

The unique properties of this compound make it a valuable tool in the broader field of drug discovery and development, extending beyond chaperone therapies.

Screening for Potential Pharmaceutical Agents and Enzyme Inhibitors

This fluorogenic substrate is widely used to screen for compounds that can inhibit or modulate the activity of β-galactosidase. adipogen.comaatbio.com Such inhibitors can be valuable as research tools or as potential therapeutic agents in their own right. The process involves setting up a reaction containing the β-galactosidase enzyme and this compound. When a potential inhibitor is added, a decrease in the rate of fluorescence generation indicates that the compound is effectively blocking the enzyme's activity. This method is highly adaptable for high-throughput screening, allowing for the rapid evaluation of large libraries of chemical compounds. adipogen.com

Evaluation of Drug Efficacy in Targeting Glycosylation Pathways

Glycosylation, the process of adding sugar chains (glycans) to proteins and lipids, is a fundamental biological process. concordia.ca Alterations in glycosylation pathways are associated with various diseases, including cancer. β-galactosidase is one of many enzymes involved in these complex pathways.

This compound can be used to assess the impact of drugs that are designed to target glycosylation. By measuring the activity of β-galactosidase within cells treated with a particular drug, researchers can gain insights into how the drug affects this specific part of the glycosylation process. This information is crucial for understanding the drug's mechanism of action and its potential off-target effects.

High-Throughput Screening for Compounds Modulating Enzyme Activity

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the automated testing of thousands or even millions of compounds. The assay using this compound is well-suited for HTS due to its simplicity, sensitivity, and fluorescent readout. abcam.com The reaction requires only a single hydrolysis step to produce a fluorescent signal, which simplifies the experimental protocol. anaspec.comeurogentec.com The red-shifted fluorescence of resorufin is also advantageous as it minimizes interference from the autofluorescence of other compounds often found in screening libraries. adipogen.com This leads to more reliable results and fewer false positives, making the screening process more efficient and cost-effective.

Emerging Research Frontiers and Probe Design Innovations

Development of Novel Resorufin-Based Probes and Conjugates

Researchers are actively building upon the resorufin (B1680543) framework to create sophisticated probes that can perform more complex functions than single-analyte detection. These innovations are expanding the utility of resorufin-based compounds from simple enzyme assays to intricate cellular and molecular studies.

A significant frontier in probe design is the creation of molecules capable of detecting multiple targets simultaneously, which is crucial for understanding complex biological processes where multiple enzymes may be active. nih.gov

One innovative approach involves designing probes that function as molecular "AND logic gates." For instance, a dual-enzyme-responsive probe based on resorufin was developed to detect both esterase and tyrosinase activity. nih.gov In this design, the recognition site for tyrosinase is initially "hidden" or protected by an acetyl group. Only in the presence of esterase is this acetyl group removed, which then allows tyrosinase to recognize and cleave its ligand, ultimately releasing the fluorescent resorufin. nih.gov This sequential activation ensures that a fluorescent signal is produced only when both enzymes are present and active. nih.gov

Another strategy involves the development of dual-channel fluorescent probes for the independent, yet simultaneous, detection of two different enzymes. A notable example is a probe designed to detect both senescence-associated β-galactosidase (SA-β-Gal) and α-L-fucosidase (AFU), two enzymes upregulated in senescent cells. rsc.org This probe, named HDQ-NA-AFU-Gal, was engineered to emit green fluorescence upon interaction with AFU and red fluorescence in the presence of β-gal. nih.govrsc.org This dual-emission capability allows for a more precise identification of senescent cells compared to relying on a single biomarker. rsc.org Furthermore, multiplexed screening has been facilitated by strategies that immobilize different probes on library beads via oligonucleotide hybridization, enabling the high-throughput screening of enzyme libraries for specific activities. escholarship.org

The integration of fluorescent probes with nanomaterials is a rapidly advancing area that aims to enhance probe stability, sensitivity, and targeting capabilities. While the application of Metal-Organic Frameworks (MOFs) in conjunction with resorufin probes for biological samples is still an emerging field, integration with other nanotechnologies has shown promise. researchgate.net

An example of this synergy is a resorufin-based probe system developed for the detection of phosphite. This system cleverly utilizes the restoration of the oxidase-like activity of nickel oxide nanoparticles (NiO NPs) to trigger the release of resorufin, demonstrating how the properties of both the nanoparticle and the fluorophore can be combined for a specific detection goal. bohrium.com These hybrid technologies hold the potential to overcome challenges such as the low water solubility of some resorufin-based probes and to create more robust tools for bioanalysis. bohrium.com

Advanced Mechanistic Investigations of Enzyme-Substrate Interactions

The fundamental mechanism of Resorufin beta-D-galactopyranoside involves a single-step hydrolysis reaction catalyzed by β-galactosidase, which cleaves the glycosidic bond to release resorufin. medchemexpress.comabcam.com Beyond this basic understanding, advanced studies delve into the kinetics and dynamics of this interaction. Researchers measure various kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), to quantitatively describe the efficiency and affinity of the enzyme-substrate interaction. google.com

Furthermore, research at the single-molecule level has provided deeper insights, challenging classical enzyme kinetic models. aatbio.com Studies have investigated the activity of individual β-galactosidase molecules, revealing that even within a crystal structure, individual enzyme molecules exhibit a range of activity. aatbio.com Other detailed mechanistic studies on related enzymes, such as galactofuranosyltransferases, have used X-ray crystallography and molecular modeling to elucidate the precise three-dimensional structure of the active site and to model the enzyme-substrate complex. nih.gov These investigations clarify the specific roles of active-site residues and the conformational changes that occur during substrate binding and catalysis, often revealing intricate details like S(N)2-like single-displacement reaction mechanisms. nih.gov

Broader Applications as Fluorescent Probes in Cellular and Molecular Biology

The utility of this compound and other resorufin derivatives extends far beyond the confines of a test tube. These probes have become indispensable tools for real-time visualization and quantification of biological processes within living cells and organisms. rsc.org Their high sensitivity and selectivity make them ideal for a variety of applications in cellular and molecular biology. rsc.orgmdpi.com

This compound is widely used to measure β-galactosidase activity in various assay formats, including Enzyme-Linked Immunosorbent Assays (ELISAs), high-content screening (HCS) platforms, and flow cytometry. abcam.com Its ability to function within living cells has made it a key tool for identifying senescent cells, which are characterized by increased levels of senescence-associated β-galactosidase. nih.govrsc.org

The versatility of the resorufin scaffold is demonstrated by the vast array of probes developed for other analytes. By modifying the recognition moiety attached to the resorufin core, scientists have created probes for:

Small molecules and ions: Probes have been designed for the selective detection of hydrazine (B178648) in environmental samples and living organisms like zebrafish and mice. rsc.org Others can detect important signaling molecules like biogenic amines in cells rsc.org or toxic heavy metal ions such as mercury. mdpi.com

Reactive Species: Resorufin-based probes are widely used to detect and image reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) within cells, helping to elucidate their roles in health and disease. researchgate.net

This adaptability makes the resorufin platform a powerful engine for developing novel fluorescent tools to study a wide range of biological and pathological processes. researchgate.netrsc.org

常见问题

Q. What is the principle behind using Resorufin beta-D-galactopyranoside in beta-galactosidase activity assays?

this compound is a fluorogenic substrate hydrolyzed by beta-galactosidase to release resorufin, a red-fluorescent compound (Ex/Em = 573/585 nm). This single-step hydrolysis enables real-time, continuous monitoring of enzyme activity in applications like ELISAs, high-content screening, and flow cytometry. The fluorescence intensity directly correlates with enzyme concentration, allowing quantitative analysis even in single yeast cells .

Q. What are the optimal excitation and emission wavelengths for detecting resorufin released from this substrate?

The hydrolyzed product, resorufin, exhibits peak fluorescence at Ex 573 nm and Em 585 nm . These wavelengths should be prioritized in fluorometers or plate readers to maximize sensitivity and minimize background noise. Calibration with resorufin standards is recommended to validate instrument settings .

Q. How should this compound be stored and prepared to ensure stability?

- Storage : Aliquot the substrate into single-use volumes and store at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.

- Preparation : Dissolve in anhydrous DMSO (e.g., 100 µL DMSO per 10 mg substrate) to create a concentrated stock (e.g., 2–5 mM). For working solutions, dilute in assay buffer (e.g., 1:100 dilution in PBS) immediately before use .

Q. Can this substrate be used for quantitative analysis in single-cell studies?

Yes. Its high sensitivity enables beta-galactosidase quantification in single yeast cells via flow cytometry. Ensure cells are permeabilized if using in eukaryotic systems, as substrate permeability varies by cell type .

Advanced Research Questions

Q. How can this substrate distinguish competitive vs. non-competitive inhibitors of beta-galactosidase?

- Experimental Design : Perform dose-response assays with purified beta-galactosidase or cell lysates. Include known competitive inhibitors (e.g., NN-DGJ) and test compounds.

- Analysis : Competitive inhibitors reduce enzyme activity at high substrate concentrations due to binding competition. Non-competitive inhibitors (e.g., GT-00513) show no activity reduction, as they bind independently of the substrate. Use Michaelis-Menten plots to compare (unchanged in non-competitive inhibition) and (reduced in both types) .

Q. What methodological considerations are critical for multiplexed assays with other fluorogenic substrates?

- Spectral Overlap : Avoid using substrates with overlapping Ex/Em profiles (e.g., fluorescein-based compounds). Resorufin’s red fluorescence (585 nm) pairs well with green (e.g., fluorescein di-beta-D-galactopyranoside, Em ~520 nm) or far-red probes.

- Kinetic Compatibility : Ensure hydrolysis rates of co-used substrates are comparable. Pre-test compatibility in control experiments to rule out cross-reactivity .

Q. How does cell permeability compare to newer substrates like Xite™ Red, and what are the implications for live-cell assays?

this compound has lower cell permeability compared to Xite™ Red, which is engineered for enhanced cellular uptake. Use Xite™ Red for live-cell senescence assays (e.g., detecting beta-galactosidase in intact cells) and resorufin-based substrates for lysed cells or extracellular enzyme detection .

Q. What steps are required to determine kinetic parameters (, ) using this substrate?

- Substrate Titration : Test a range of concentrations (e.g., 0.1–1.0 mM) in a continuous assay.

- Data Collection : Monitor fluorescence every 30 seconds for 5–10 minutes. Convert fluorescence to resorufin concentration using a standard curve.

- Analysis : Fit data to the Michaelis-Menten equation via nonlinear regression (e.g., GraphPad Prism). Include controls without enzyme to account for non-specific hydrolysis .

Q. How can researchers optimize substrate concentration for different cell types?

- Titration : Test concentrations from 1–20 µM in pilot assays. For adherent cells, ensure uniform coverage.

- Viability Checks : Use viability dyes (e.g., propidium iodide) to confirm that substrate concentrations do not induce cytotoxicity.

- Signal-to-Noise Ratio : Optimize by comparing fluorescence in enzyme-positive vs. enzyme-negative controls (e.g., beta-galactosidase-knockout cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。